molecular formula C21H28N2O2 B12720344 3'-Hydroxy-N-(2-(methylphenethylamino)propyl)propionanilide CAS No. 94999-35-6

3'-Hydroxy-N-(2-(methylphenethylamino)propyl)propionanilide

Cat. No.: B12720344
CAS No.: 94999-35-6
M. Wt: 340.5 g/mol
InChI Key: DLDVRYFTAIAMOP-UHFFFAOYSA-N
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Description

BRN 2706354, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It is commonly used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol . The reaction conditions typically include the use of solvents such as chloroform, methanol, and toluene, and the process is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, and involves the use of advanced equipment and technology to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of (1R,2R,3S,5R)-(-)-2,3-pinanediol. These products have various applications in different fields, including pharmaceuticals and chemical synthesis.

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with various molecular targets and pathways. The compound can act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses, making it useful in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2R,3S,5R)-(-)-2,3-pinanediol include:

  • (1R,2R,3S,5R)-2,3-Pinanediol
  • (-)-2-Hydroxyisopinocampheol
  • (1R,2R,3S,5R)-(-)-Pinanediol

Uniqueness

What sets (1R,2R,3S,5R)-(-)-2,3-pinanediol apart from similar compounds is its specific stereochemistry and chiral centers, which confer unique properties and reactivity. This makes it particularly valuable in applications requiring high stereochemical purity and specific interactions with biological targets.

Properties

CAS No.

94999-35-6

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-N-[2-[methyl(2-phenylethyl)amino]propyl]propanamide

InChI

InChI=1S/C21H28N2O2/c1-4-21(25)23(19-11-8-12-20(24)15-19)16-17(2)22(3)14-13-18-9-6-5-7-10-18/h5-12,15,17,24H,4,13-14,16H2,1-3H3

InChI Key

DLDVRYFTAIAMOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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